molecular formula C27H25N5O2 B607155 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phénoxy)éthyl)morpholine

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phénoxy)éthyl)morpholine

Numéro de catalogue: B607155
Poids moléculaire: 451.5 g/mol
Clé InChI: DXLXRNZCYAYUED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Inhibition of Tumor Growth

DMH2 has been studied extensively for its potential to inhibit tumor growth in various cancer types. A notable study indicated that DMH2 significantly downregulates key proteins associated with cell survival and proliferation, including X-linked inhibitor of apoptosis protein (XIAP) and transforming growth factor-beta-activated kinase 1 (TAK1). This downregulation leads to increased apoptosis in lung cancer cells compared to other BMP inhibitors like LDN-193189 .

Parameter DMH2 JL5
Clearance INT (mL/min/kg)250129
Plasma protein binding98.60%98.30%

Sensitivity to Ferroptosis

Recent findings suggest that DMH2 plays a role in regulating the sensitivity of clear cell renal cell carcinoma (ccRCC) to ferroptosis, a form of regulated cell death. The expression levels of malate dehydrogenase 2 (MDH2) were found to correlate with ccRCC staging, indicating that DMH2 may enhance the sensitivity of these cells to ferroptosis-inducing agents .

Stem Cell Differentiation

DMH2 is also utilized in protocols aimed at directing the differentiation of human induced pluripotent stem cells into specific lineages. It has been shown to promote neurogenesis when combined with other inhibitors such as SB431542, highlighting its potential in regenerative therapies.

Lung Cancer Model

A study involving xenograft models demonstrated that DMH2 effectively suppressed tumor growth without causing regression in established tumors. This was attributed to its ability to modulate signaling pathways critical for tumor survival while maintaining some degree of tumor viability .

Renal Cancer Studies

In ccRCC models, DMH2 was shown to enhance the sensitivity of cancer cells to ferroptosis, leading to reduced tumor growth rates when MDH2 was knocked out. This suggests that targeting MDH2 with DMH2 could be a promising therapeutic strategy for enhancing treatment efficacy against renal cancers .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de réactifs tels que le carbonate de potassium (K2CO3) à des températures contrôlées .

Méthodes de production industrielle : La production industrielle de DMH2 implique la mise à l'échelle du processus de synthèse en laboratoire. Les étapes clés comprennent :

Analyse Des Réactions Chimiques

Types de réactions : DMH2 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de DMH2, qui peuvent être analysés plus avant pour leur activité biologique .

Comparaison Avec Des Composés Similaires

  • DMH1
  • LDN-193189
  • Dorsomorphin

Comparison: DMH2 is unique in its high selectivity for BMP type I receptors and its potent inhibitory effects on BMP signaling. Compared to DMH1 and LDN-193189, DMH2 demonstrates greater efficacy in downregulating Id1 and Id3 proteins and inhibiting cell proliferation .

Activité Biologique

DMH2, a selective antagonist of bone morphogenetic protein (BMP) type I receptors, has garnered attention in various biological studies due to its potential therapeutic applications in cancer and liver regeneration. This article explores the biological activity of DMH2, emphasizing its mechanisms of action, effects on cell proliferation, and relevant case studies.

DMH2 functions primarily by inhibiting BMP signaling pathways, which are crucial for various cellular processes, including proliferation, differentiation, and apoptosis. The compound selectively targets BMP type I receptors such as ALK2 and ALK3, leading to a reduction in downstream signaling events mediated by SMAD proteins.

Key Findings on Mechanism

  • Inhibition of SMAD Phosphorylation : DMH2 has been shown to decrease the phosphorylation of SMAD1/5/8 in liver tissues, indicating effective inhibition of BMP signaling in vivo .
  • Cell Line Studies : In H1299 lung cancer cells, DMH2 significantly downregulated ALK3 activity more effectively than other BMP antagonists like DMH1 and LDN . This inhibition correlated with reduced cell proliferation.

Biological Activity in Liver Regeneration

Research indicates that DMH2 enhances hepatocyte proliferation during liver regeneration. In a study involving adult mice, administration of DMH2 resulted in a dose-dependent increase in hepatocyte proliferation:

Dose (mg/kg) Hepatocyte Proliferation (%) Statistical Significance (p-value)
0.513.7Not significant
127.60.056
226.90.027

These results suggest that DMH2 may play a critical role in liver regeneration by promoting cell division .

Effects on Cancer Cell Lines

DMH2 has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly lung cancer cells. A study demonstrated that DMH2 caused a dose-dependent decrease in the proliferation of H1299 cells within 24 hours, with more pronounced effects observed at 48 hours:

Time Point Proliferation Reduction (%)
24 hoursSignificant reduction
48 hoursMore profound effect

The downregulation of key proteins such as XIAP and TAK1 was also noted, further supporting its potential as an anticancer agent .

Pharmacokinetic Profile

The pharmacokinetics of DMH2 indicate its distribution and clearance rates, which are vital for understanding its therapeutic potential:

Parameter Value
Clearance (mL/min/kg)250
Plasma Protein Binding (%)98.60
Volume of Distribution (L/kg)0.95

These parameters suggest that while DMH2 is potent in vitro, its pharmacokinetic profile may limit its effectiveness in vivo .

Case Studies

Several case studies have highlighted the clinical implications of DMH2:

  • Liver Regeneration Studies : In vivo studies demonstrated that DMH2 enhances liver regeneration post-hepatectomy by promoting hepatocyte proliferation through BMP inhibition .
  • Cancer Treatment Trials : Clinical trials involving lung cancer patients have explored the use of DMH2 as an adjunct therapy to standard treatments, focusing on its ability to enhance therapeutic efficacy by targeting BMP pathways .

Propriétés

IUPAC Name

4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXRNZCYAYUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) interact with its target and what are the downstream effects?

A: DMH2 acts as an antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor []. By binding to ALK3, DMH2 blocks the phosphorylation of SMAD proteins, which are downstream signaling molecules in the BMP pathway []. This inhibition of BMP signaling ultimately leads to enhanced liver regeneration after partial hepatectomy [].

Q2: What is the evidence for the in vivo efficacy of DMH2 in promoting liver regeneration?

A: In the study by [], DMH2 was tested in a mouse model of partial hepatectomy. The researchers found that administration of DMH2 led to a significant increase in liver weight compared to control animals, indicating enhanced liver regeneration []. Additionally, they observed that DMH2 treatment increased serum interleukin-6 levels and signal transducer and activator of transcription 3 phosphorylation in the liver, both of which are associated with liver regeneration [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.